![molecular formula C15H21NO2 B3022437 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone CAS No. 93201-36-6](/img/structure/B3022437.png)
1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone
Description
Comprehensive Analysis of 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone
The compound 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone is a chemical entity that features a piperidine moiety linked to a methoxy-substituted phenyl group through a methyl bridge, with an ethanone functional group. This structure is indicative of a compound that could potentially exhibit pharmacological activity, given the presence of the piperidine ring, which is a common feature in many bioactive molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For instance, a carbon-14 labeled isotopomer of a selective estrogen receptor modulator (SERM) was synthesized using a palladium-catalyzed alpha-keto arylation, followed by a sequence of bromination, dehydrogenation, and demethylation steps . Similarly, the synthesis of a compound with a piperidin-1-yl moiety utilized click chemistry, starting from an azido-ethanone derivative . These methods suggest that the synthesis of 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone could also involve complex organic transformations, possibly including protection-deprotection strategies, and palladium-catalyzed coupling reactions.
Molecular Structure Analysis
The molecular structure of compounds containing piperidine rings can be confirmed using spectroscopic techniques such as IR, NMR, and MS . Single-crystal XRD analysis can provide definitive structural information, including the conformation of the piperidine ring and the overall molecular geometry . The presence of the methoxy group and its position on the phenyl ring can significantly influence the electronic properties and steric hindrance, which in turn can affect the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with piperidin-1-ylmethyl phenyl moieties can participate in various chemical reactions. For example, they can undergo substitution reactions to introduce different functional groups, which can lead to a diverse array of derivatives with potential biological activities . The reactivity of the ethanone group can also be exploited in further chemical transformations, potentially leading to the formation of heterocyclic structures or conjugation with other pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are crucial for their potential application as pharmaceuticals. Thermal stability can be assessed using techniques like TGA and DSC, which are important for determining the conditions under which the compound can be handled and stored . The optical properties, including UV-Visible absorption, can provide insights into the electronic structure and potential for light-induced reactions . Theoretical calculations, such as density functional theory (DFT), can predict the electronic parameters, HOMO-LUMO gap, and reactive sites, which are valuable for understanding the compound's reactivity and interactions with biological targets .
properties
IUPAC Name |
1-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(17)13-6-7-15(18-2)14(10-13)11-16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNILPMOSNGHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340725 | |
| Record name | 1-{4-Methoxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93201-36-6 | |
| Record name | 1-{4-Methoxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)
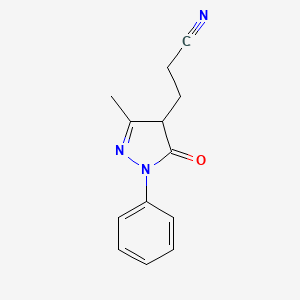
![[(2-Methoxyethyl)carbamoyl]formic acid](/img/structure/B3022362.png)
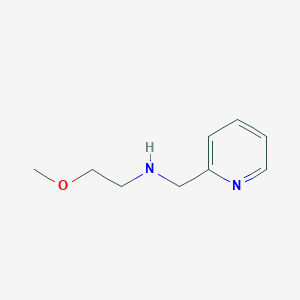
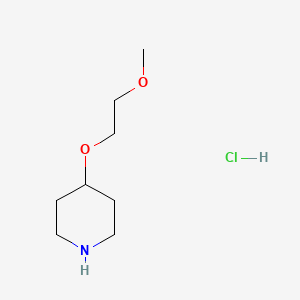

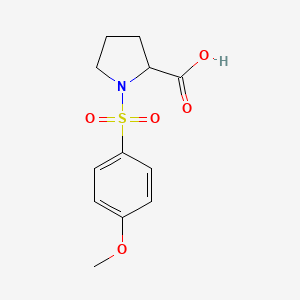
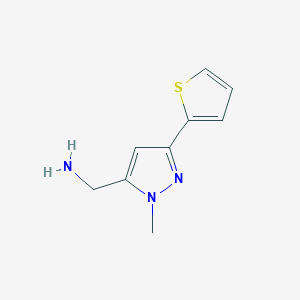



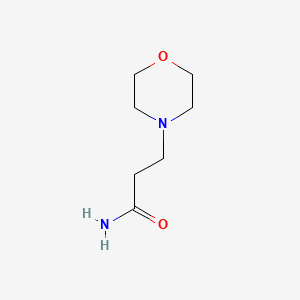
![(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3022377.png)